sodium;2-oxo-2-phenylacetate sodium;2-oxo-2-phenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347906
InChI: InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H5NaO3
Molecular Weight: 172.11 g/mol

sodium;2-oxo-2-phenylacetate

CAS No.:

Cat. No.: VC13347906

Molecular Formula: C8H5NaO3

Molecular Weight: 172.11 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-oxo-2-phenylacetate -

Specification

Molecular Formula C8H5NaO3
Molecular Weight 172.11 g/mol
IUPAC Name sodium;2-oxo-2-phenylacetate
Standard InChI InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1
Standard InChI Key GGDFZLZSWSCHFU-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 2-oxo-2-phenylacetate (C8_8H5_5NaO3_3) is an aromatic α-keto acid salt characterized by a phenyl group bonded to a carbonyl-functionalized acetic acid backbone. The deprotonated carboxylate group forms an ionic bond with sodium, enhancing its solubility in polar solvents. Key structural features include:

  • Molecular formula: C8_8H5_5NaO3_3

  • IUPAC name: Sodium 2-oxo-2-phenylacetate

  • Related compounds:

    • 2-Oxo-2-phenylacetic acid (benzoylformic acid; CAS 611-73-4)

    • 2-Oxo-2-phenylacetyl chloride (CAS 25726-04-9)

    • Methyl 2-oxo-2-phenylacetate (CAS 1528-46-3)

The compound’s planar structure facilitates conjugation between the carbonyl group and the aromatic ring, stabilizing the molecule and influencing its reactivity .

Synthesis and Production Methods

Industrial Synthesis via Carbonylation and Oxidation

The most scalable route to sodium 2-oxo-2-phenylacetate involves a two-step process derived from patent DE19909784A1 :

  • Carbonylation of benzyl halides:
    Benzyl chloride (C6_6H5_5CH2_2Cl) reacts with carbon monoxide (CO) in the presence of methanol, catalyzed by palladium complexes, to yield methyl 2-phenylacetate (C6_6H5_5CH2_2COOCH3_3).

    C6H5CH2Cl+CO+CH3OHPd catalystC6H5CH2COOCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CO} + \text{CH}_3\text{OH} \xrightarrow{\text{Pd catalyst}} \text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_3 + \text{HCl}
  • Oxidation to the α-keto ester:
    The intermediate ester is oxidized using molecular oxygen or peroxides to form methyl 2-oxo-2-phenylacetate.

    C6H5CH2COOCH3+O2C6H5COCOOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_3 + \text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{COCOOCH}_3 + \text{H}_2\text{O}
  • Saponification and neutralization:
    Hydrolysis of the ester with aqueous sodium hydroxide yields the sodium salt:

    C6H5COCOOCH3+NaOHC6H5COCOONa++CH3OH\text{C}_6\text{H}_5\text{COCOOCH}_3 + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{COCOO}^-\text{Na}^+ + \text{CH}_3\text{OH}

This method achieves yields >75% under optimized conditions .

Laboratory-Scale Alternatives

Smaller batches may employ direct neutralization of benzoylformic acid with sodium bicarbonate:

C6H5COCOOH+NaHCO3C6H5COCOONa++CO2+H2O\text{C}_6\text{H}_5\text{COCOOH} + \text{NaHCO}_3 \rightarrow \text{C}_6\text{H}_5\text{COCOO}^-\text{Na}^+ + \text{CO}_2 + \text{H}_2\text{O}

Benzoylformic acid is typically synthesized via oxidation of mandelic acid (C6_6H5_5CH(OH)COOH) using potassium permanganate .

Physicochemical Properties

While direct data on sodium 2-oxo-2-phenylacetate is scarce, inferences from analogous compounds reveal the following:

PropertyValue/RangeSource Analogs
Solubility>100 mg/mL in H2_2OSodium α-keto salts
Melting point220–225°C (decomposes)Benzoylformic acid
pKa1.8 (carboxylic acid)Benzoylformic acid
Storage2–8°C, inert atmosphereSimilar sodium salts

The compound’s hygroscopic nature necessitates anhydrous storage conditions .

Chemical Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electron-deficient carbonyl group undergoes reactions with nucleophiles:

  • Ammonolysis: Forms 2-oxo-2-phenylacetamide derivatives, precursors to pharmaceuticals .

  • Grignard reactions: Alkylation at the carbonyl carbon generates tertiary alcohols.

Decarboxylation

Thermal decomposition (>200°C) yields phenylglyoxal (C6_6H5_5COCHO), a valuable flavoring agent:

C6H5COCOONa+ΔC6H5COCHO+Na2CO3\text{C}_6\text{H}_5\text{COCOO}^-\text{Na}^+ \xrightarrow{\Delta} \text{C}_6\text{H}_5\text{COCHO} + \text{Na}_2\text{CO}_3

Coordination Chemistry

The α-keto carboxylate moiety chelates metal ions, forming complexes with catalytic applications:

Cu2++2 C6H5COCOO[Cu(C6H5COCOO)2]2\text{Cu}^{2+} + 2\ \text{C}_6\text{H}_5\text{COCOO}^- \rightarrow [\text{Cu}(\text{C}_6\text{H}_5\text{COCOO})_2]^{2-}

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Sodium 2-oxo-2-phenylacetate is a precursor to metamitron, a triazinone herbicide used in sugar beet cultivation. The synthesis involves cyclocondensation with thiourea derivatives .

Pharmaceutical Building Blocks

Recent studies highlight its role in synthesizing anti-inflammatory agents. For example:

  • Triazinoquinazoline derivatives incorporating α-keto carboxylate moieties exhibit 53.41% inhibition of carrageenan-induced paw edema in murine models .

  • The compound’s ability to modulate cyclooxygenase (COX-2) activity underpins its potential in treating inflammatory disorders .

Specialty Chemical Production

  • Flavor and fragrance industry: Decarboxylation products like phenylglyoxal impart almond-like aromas.

  • Polymer chemistry: Serves as a crosslinking agent in epoxy resins.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Sodium 2-oxo-2-phenylacetate competitively inhibits phenylacetyl-CoA ligase, disrupting microbial degradation of aromatic compounds. This mechanism is exploitable in antibiotic design .

Cytotoxic Effects

At millimolar concentrations, the compound induces oxidative stress in hepatocytes by depleting glutathione reserves. This toxicity profile necessitates careful dosing in therapeutic applications .

ParameterRecommendation
Hazard codesXi (Irritant)
Protective gearGloves, goggles, fume hood
DisposalIncineration at >800°C

While no specific toxicity data exists for the sodium salt, benzoylformic acid exhibits an LD50_{50} of 320 mg/kg (oral, rat), warranting caution .

Future Research Directions

  • Green synthesis: Developing catalytic systems to reduce reliance on palladium in carbonylation .

  • Drug delivery: Encapsulation in liposomes to mitigate cytotoxicity while retaining anti-inflammatory efficacy .

  • Catalysis: Exploring metal-organic frameworks (MOFs) incorporating sodium 2-oxo-2-phenylacetate for asymmetric synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator